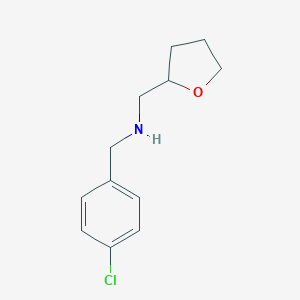

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Description

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 351436-78-7, C₁₂H₁₆ClNO) is a secondary amine featuring a 4-chlorobenzyl group and a tetrahydrofuran-2-ylmethyl moiety. Its structure combines aromatic and heterocyclic components, which are common in pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h3-6,12,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLUZQHCUUASSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390089 | |

| Record name | (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351436-78-7 | |

| Record name | N-[(4-Chlorophenyl)methyl]tetrahydro-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351436-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution with 4-Chlorobenzyl Halides

A widely documented route involves the reaction of tetrahydrofuran-2-ylmethylamine with 4-chlorobenzyl chloride in the presence of a base. The mechanism proceeds via an SN2 displacement, where the amine acts as a nucleophile attacking the electrophilic carbon of the benzyl chloride.

Typical Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Temperature: 60–80°C under reflux

-

Catalyst: Zinc chloride (ZnCl₂) to enhance electrophilicity .

Example Procedure:

-

Dissolve tetrahydrofuran-2-ylmethylamine (1.0 equiv) and 4-chlorobenzyl chloride (1.2 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2.0 equiv) and ZnCl₂ (0.1 equiv).

-

Reflux for 12–16 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Reductive Amination of Tetrahydrofuran-2-ylmethylamine

Reductive amination offers an alternative pathway using 4-chlorobenzaldehyde and tetrahydrofuran-2-ylmethylamine. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts facilitate the reduction of the intermediate imine.

Optimized Parameters:

-

Solvent: Methanol or ethanol

-

Reducing Agent: NaBH₃CN (1.5 equiv)

-

pH: Buffered at pH 5–6 using acetic acid

Advantages:

-

Avoids harsh alkylation conditions.

-

Higher selectivity for secondary amine formation.

Catalytic Alkylation Using Phase-Transfer Catalysts

Tetrabutylammonium fluoride (TBAF) has been employed as a phase-transfer catalyst to accelerate the reaction between 4-chlorobenzyl bromide and tetrahydrofuran-2-ylmethylamine in biphasic systems.

Procedure:

-

Mix 4-chlorobenzyl bromide (1.0 equiv), tetrahydrofuran-2-ylmethylamine (1.1 equiv), and TBAF (0.2 equiv) in a water/dichloromethane mixture.

-

Stir vigorously at 25°C for 6–8 hours.

-

Separate organic layer, dry over MgSO₄, and concentrate.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield | Reaction Time | Catalyst | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75% | 12–16 hours | ZnCl₂ | High |

| Reductive Amination | 55–60% | 24–48 hours | NaBH₃CN | Moderate |

| Phase-Transfer Catalysis | 70–80% | 6–8 hours | TBAF | High |

Key Observations:

-

Phase-transfer catalysis provides the highest yield and shortest reaction time.

-

Nucleophilic substitution is preferred for large-scale synthesis due to reagent availability .

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Characterization by -NMR and LC-MS confirms structure and purity:

-

-NMR (CDCl₃): δ 7.25–7.30 (m, 4H, Ar-H), 3.75–3.85 (m, 2H, THF-OCH₂), 3.45–3.55 (m, 2H, NCH₂), 1.80–2.10 (m, 4H, THF-CH₂) .

Challenges and Optimization Strategies

Common Issues:

-

Byproduct Formation: Over-alkylation generates tertiary amines. Mitigated by controlling stoichiometry (amine excess).

-

Solvent Selection: Polar aprotic solvents like DMF improve solubility but complicate purification. Switching to THF reduces side reactions .

Recent Innovations:

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The secondary amine group enables nucleophilic substitution reactions, particularly in the formation of amides or imines. For example:

- Acylation : Reacts with acyl chlorides or anhydrides to form amides.

- Alkylation : Participates in alkylation with alkyl halides under basic conditions.

Table 1: Example Nucleophilic Reactions

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | |

| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | Quaternary ammonium salt |

Salt Formation

The amine readily forms salts with acids, enhancing solubility for pharmaceutical applications. Hydrobromide salts of this compound are commercially available (e.g., SCBT ).

Equation :

Reductive Amination

The THF methyl group’s secondary alcohol (after ring-opening) could engage in reductive amination with aldehydes/ketones. This is speculative but supported by analogous zinc-mediated methods .

Example Pathway :

- THF ring-opening under acidic conditions to generate a primary alcohol.

- Oxidation to aldehyde.

- Reductive amination with a primary amine.

Ring-Opening of Tetrahydrofuran

The THF moiety may undergo ring-opening under strong acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂), yielding a diol or functionalized chain.

Table 2: THF Ring-Opening Conditions

| Reagent | Conditions | Product |

|---|---|---|

| H₂SO₄ (conc.) | Reflux, 12h | 1,4-Butanediol derivative |

| BF₃·OEt₂ | CH₂Cl₂, 0°C → RT | Boron-complexed intermediate |

Coupling Reactions

The amine may act as a nucleophile in cross-coupling reactions. For instance:

- Suzuki-Miyaura : Requires prior halogenation of the benzyl group.

- Sonogashira : Likely with aryl halides under Pd catalysis .

Key Example from Literature :

In , similar amines underwent nucleophilic aromatic substitution with chloropurines to form kinase inhibitors.

Oxidation and Reduction

- Oxidation : Tertiary amines are resistant, but the THF ring could oxidize to γ-lactone under strong oxidants (e.g., KMnO₄).

- Reduction : The aromatic chloro group might be reduced to CH₃ under H₂/Pd, though this is less likely due to its deactivating nature.

Applications De Recherche Scientifique

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituted Benzyl Derivatives

The position and nature of substituents on the benzyl group significantly influence physicochemical and biological properties. Key analogs include:

Key Observations:

Heterocyclic Variants

Replacing the benzyl group with other aromatic or heterocyclic systems alters electronic and steric profiles:

Key Observations:

- Pyridazine derivatives introduce additional nitrogen atoms, which can facilitate hydrogen bonding in drug-receptor interactions.

Activité Biologique

(4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzyl Group : Substituted with a chlorine atom at the para position.

- Tetrahydrofuran Moiety : A five-membered cyclic ether that contributes to the compound's unique properties.

- Amine Functionality : Enhances reactivity and potential interactions with biological targets.

The molecular formula is with a molecular weight of approximately 225.71 g/mol .

Synthesis Methods

Synthesis of this compound can be achieved through various chemical pathways. Common methods include:

- Nucleophilic Substitution : Reaction of chloro-substituted benzyl derivatives with tetrahydrofuran derivatives.

- Reduction Reactions : Converting suitable precursors into the desired amine through reduction processes .

Antimicrobial and Antifungal Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial and antifungal activities. Research indicates potential effectiveness against various bacterial strains and fungi, making it a candidate for further exploration in drug development .

| Activity Type | Target Organisms | Effectiveness |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Moderate to high |

| Antifungal | Fungal pathogens | Moderate |

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to antimicrobial effects .

Case Studies and Research Findings

- Antibacterial Activity : In a study evaluating various compounds, this compound demonstrated noteworthy antibacterial activity against several strains of bacteria, particularly those resistant to conventional antibiotics .

- Fungal Inhibition : Another study highlighted its antifungal properties, showing effectiveness against Candida species, which are known for their resistance to standard antifungal treatments .

- Comparative Studies : When compared to structurally similar compounds such as 4-chlorobenzyl chloride and 4-chloromethylbiphenyl, this compound exhibited superior activity in certain assays, suggesting that the tetrahydrofuran moiety enhances its bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and challenges for preparing (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a reported procedure starts with 4-chloro-benzylamine and tetrahydrofuran-2-ylmethyl halide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Challenges include low yields (e.g., 22% in one study due to steric hindrance from the tetrahydrofuran moiety) and purification difficulties caused by byproducts. Optimizing reaction time, temperature, and stoichiometry of reactants can improve efficiency .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity and substituent positions.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H]⁺ at m/z 225.71 matches C₁₂H₁₆ClNO) .

- X-ray Crystallography : Using software like SHELX for crystal structure determination, which resolves bond angles and stereochemistry .

Q. What methods are used to determine its physical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Melting Point : Differential Scanning Calorimetry (DSC) or capillary methods.

- Solubility : Measured in solvents (e.g., DMSO, ethanol) via gravimetric analysis or UV-Vis spectroscopy.

- Boiling Point : Reduced-pressure distillation coupled with manometric techniques, as exemplified in similar amine compounds .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Segregate hazardous waste and consult SDS for neutralization guidelines. Safety data from analogous amines highlight risks of irritation and toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study its electronic properties?

- Methodological Answer :

- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) balance accuracy and computational cost .

- Basis Sets : 6-31G(d,p) for geometry optimization and vibrational frequency analysis.

- Applications : Predict HOMO-LUMO gaps, electrostatic potentials, and reactivity toward electrophiles. Validate with experimental UV-Vis or cyclic voltammetry data.

Q. What strategies resolve stereochemical ambiguities in its tetrahydrofuran moiety?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.

- VCD/ROA Spectroscopy : Vibrational circular dichroism or Raman optical activity to assign absolute configuration.

- Crystallographic Refinement : SHELXL refinement of anomalous dispersion effects in XRD data .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Cl with other halogens) and assess changes in bioactivity.

- Pharmacophore Modeling : Identify critical binding groups using software like Schrödinger’s Phase.

- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to predict affinity .

Q. How to address contradictions between computational and experimental data (e.g., NMR shifts vs. DFT predictions)?

- Methodological Answer :

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to mimic experimental conditions.

- Dynamic Corrections : Account for temperature and conformational flexibility via molecular dynamics (MD) simulations.

- Multi-Technique Validation : Cross-check with XRD (bond lengths) and IR (vibrational modes) .

Q. What advanced analytical methods improve its detection in complex matrices?

- Methodological Answer :

- Derivatization : Use reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to enhance HPLC-UV or MS sensitivity for amine detection .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification in biological samples.

- Microscopy : AFM or SEM to study surface adsorption in material science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.